molecular formula C18H25FN6 B15115252 N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

Cat. No.: B15115252
M. Wt: 344.4 g/mol
InChI Key: OATQPWKINJQQHN-UHFFFAOYSA-N
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Description

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthetic route include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction with suitable reagents.

    Fluorination: The fluorine atom is introduced using fluorinating agents under controlled conditions.

    Final Coupling: The final step involves coupling the piperidine and pyrimidine moieties to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N’-(2-methoxy-5-methylphenyl)-N-(pyridin-3-ylmethyl)urea

Uniqueness

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine and pyrimidine rings also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H25FN6

Molecular Weight

344.4 g/mol

IUPAC Name

N-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C18H25FN6/c1-12-9-13(2)23-18(22-12)25-7-5-15(6-8-25)10-24(4)17-16(19)14(3)20-11-21-17/h9,11,15H,5-8,10H2,1-4H3

InChI Key

OATQPWKINJQQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)C)C

Origin of Product

United States

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